2-azido-4-chlorobenzonitrile
Description
2-Azido-4-chlorobenzonitrile is a substituted aromatic compound featuring a benzene ring with three functional groups: an azide (-N₃) at position 2, a chlorine (-Cl) at position 4, and a nitrile (-CN) at position 1 (based on standard IUPAC numbering). This compound is of interest due to its reactive azide group, which is commonly utilized in "click chemistry" for synthesizing heterocycles or polymers . The nitrile group enhances electrophilicity, enabling nucleophilic substitution or reduction reactions.
Properties
CAS No. |
156149-37-0 |
|---|---|
Molecular Formula |
C7H3ClN4 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-4-chlorobenzonitrile typically involves the introduction of the azido group into a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN3) is used to replace a leaving group, such as a halide, on the aromatic ring. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The choice of reagents and solvents would also be influenced by cost and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Azido-4-chlorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): A polar aprotic solvent used to facilitate nucleophilic substitution.
Hydrogen Gas (H2) and Catalysts: Used for the reduction of the azido group to an amine.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
2-Azido-4-chlorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-azido-4-chlorobenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper (Cu) or other transition metals, which facilitate the formation of the triazole ring by stabilizing the transition state . The compound can also act as a precursor for the synthesis of other functionalized molecules through substitution and reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes three compounds with structural similarities to 2-azido-4-chlorobenzonitrile. Key differences lie in functional groups, substituent positions, and molecular properties.
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula.
Key Observations:
Functional Group Diversity: this compound’s azide group distinguishes it from analogs with amino (-NH₂) or carboxylic acid (-COOH) groups. The nitrile group (-CN) is shared with 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, enabling similar electrophilic reactivity (e.g., hydrolysis to amides or reduction to amines) .
Substituent Position Effects :
- Chlorine at position 4 in this compound may enhance steric hindrance compared to chlorine at position 2 or 3 in benzoic acid derivatives. This could influence solubility and crystallization behavior .
Research Findings and Limitations
- Synthetic Routes : While the provided evidence lacks synthesis details for this compound, analogous azides are typically prepared via diazotization or nucleophilic substitution of halides with sodium azide .
- Stability Concerns: Azides are thermally unstable and may decompose explosively under shock or heat, unlike the stable amino or nitrile derivatives in Table 1 .
- Data Gaps : Direct experimental data (e.g., NMR, IR spectra) for this compound are absent in the provided sources, necessitating further empirical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
